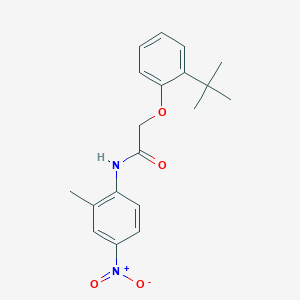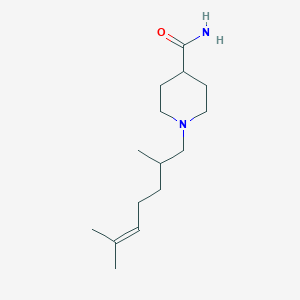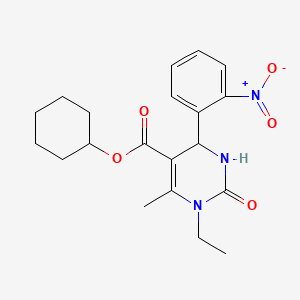
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as TBNPA, is a synthetic chemical that has been used in various studies to investigate its mechanism of action and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is not fully understood, but it is believed to involve the interaction with specific proteins or enzymes in cells. 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to bind to certain proteins and alter their activity, leading to changes in cellular processes.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects in cells. In one study, 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide was shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has also been shown to inhibit the activity of certain enzymes involved in lipid metabolism and to alter the expression of specific genes in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has several advantages for use in lab experiments, including its ease of synthesis, stability, and fluorescent properties. However, 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide also has some limitations, including its potential toxicity and the need for further investigation of its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide. One area of interest is the development of new therapeutic agents based on the structure of 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide. Another area of interest is the investigation of the potential toxicity of 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide and its effects on human health. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide and its potential applications in scientific research.
Méthodes De Synthèse
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide can be synthesized using various methods, but the most common one involves the reaction of 2-tert-butylphenol with 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain pure 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide.
Applications De Recherche Scientifique
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been used in various scientific studies due to its potential applications in different fields. In one study, 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide was used as a fluorescent probe to investigate the interaction between proteins and membranes. In another study, 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide was used to investigate the role of a specific protein in the regulation of cell death. 2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has also been used to investigate the mechanism of action of certain drugs and to develop new therapeutic agents.
Propriétés
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-11-14(21(23)24)9-10-16(13)20-18(22)12-25-17-8-6-5-7-15(17)19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSVPQGIZSEFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5036175.png)
![5-acetyl-4-(4-bromophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036184.png)

![2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B5036196.png)


![4-(5-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5036235.png)
![N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5036242.png)
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036251.png)



![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-isobutyl-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036280.png)